6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by its imidazo-pyridine structure. This compound is notable for its potential applications in medicinal chemistry and materials science. The systematic name reflects its complex ring structure, which includes both imidazole and pyridine functionalities.
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine falls under the category of heterocyclic compounds. It is specifically classified as an imidazo-pyridine derivative due to the presence of both imidazole and pyridine rings in its structure.
The synthesis of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors such as 2-amino-3-methylpyridine with suitable carbonyl compounds or other electrophiles under acidic or basic conditions.
The molecular structure of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine features a fused ring system comprising an imidazole ring and a pyridine ring. The methyl group at position 6 contributes to its unique chemical properties.
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can participate in various chemical reactions:
Reactions involving this compound typically require careful control of conditions to avoid side reactions. For example:
The mechanism of action for 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine largely depends on its biological targets. In medicinal chemistry contexts:
Research indicates that derivatives of this compound may exhibit activity against certain types of cancer cells or other diseases due to their ability to inhibit specific enzymes or receptors.
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several promising applications:
The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic system fusing imidazole and pyridine rings at specific positions (C4-C5 and N1-C5 bonds). This fusion creates a planar, electron-rich heteroaromatic system capable of diverse non-covalent interactions with biological targets. The 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine variant incorporates partial saturation (4,5,6,7-tetrahydro form) and a chiral methyl substituent at the C6 position, significantly influencing its three-dimensional conformation and pharmacological properties. The reduced saturation enhances molecular flexibility, allowing better adaptation to enzyme binding pockets, while the methyl group introduces steric effects that modulate target selectivity [2] [7].
Table 1: Structural Features of Imidazo[4,5-c]pyridine Derivatives
Compound | Ring Saturation | C6 Substituent | Key Structural Impact |
---|---|---|---|
6-methyl-1H,4H,5H,6H,7H derivative | 4,5,6,7-tetrahydro | Methyl (chiral) | Enhanced flexibility; stereoselective binding |
1-(4-fluorophenyl) derivative | 4,5,6,7-tetrahydro | Fluorophenyl | Increased hydrophobicity; π-π stacking |
4-Cyclopropyl-4-methyl derivative | 3,4,5,6,7-pentahydro | Cyclopropyl-methyl | Steric hindrance; altered metabolic stability |
Imidazo[4,5-c]pyridine (parent) | Fully aromatic | H | Planar rigidity; strong DNA intercalation |
The imidazo[4,5-c]pyridine core exhibits remarkable bioisosteric similarity to purines, mimicking the hydrogen-bonding patterns and electronic distribution of endogenous adenine and guanine nucleotides. This mimicry enables competitive interactions with ATP-binding sites of kinases and nucleotide-binding domains of various enzymes. Computational studies reveal that the scaffold’s nitrogen atoms (N1, N3) form critical hydrogen bonds with protein residues analogous to purine-protein interactions, while the C2 position serves as a versatile modification site for optimizing binding affinity. Unlike purines, however, the imidazo[4,5-c]pyridine’s reduced susceptibility to enzymatic degradation and tunable electron distribution via substituents (e.g., 6-methyl group) enhance metabolic stability [2]. The (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine) exemplifies this bioisosteric potential, functioning as a constrained amino acid analog in neurotransmitter systems .
The therapeutic exploration of imidazopyridines began with the discovery of their GABA_A receptor modulation (e.g., bamaluzole, an imidazo[4,5-c]pyridine anticonvulsant developed by Merck). Subsequent innovations exploited the scaffold’s versatility across diverse target classes:
Table 2: Historical Milestones in Imidazo[4,5-c]pyridine Therapeutics
Era | Compound | Therapeutic Application | Mechanistic Insight |
---|---|---|---|
1980s | Bamaluzole | Anticonvulsant (Phase II) | GABA_A receptor positive allosteric modulation |
1990s | Tenatoprazole* | Proton-pump inhibitor (Development) | Covalent inhibition of H+/K+-ATPase |
2000s | Telcagepant | Migraine therapy (Phase III) | CGRP receptor antagonism |
2010s | 3-Deazaneplanocin A | Anticancer/antiviral | Histone methyltransferase (EZH2) inhibition |
Contemporary | 6-methyl derivatives | Kinase inhibitors (Preclinical) | Selective c-Met/Aurora kinase inhibition |
*Tenatoprazole contains imidazo[4,5-b]pyridine core, demonstrating scaffold versatility [2] [5].
The structural evolution progressed from early unsubstituted variants to sophisticated C4/C6-alkylated derivatives (e.g., 4-cyclopropyl-4-methyl analogs), optimizing target engagement and pharmacokinetic profiles. Patent literature (e.g., EP0245637A1) highlights 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives as antihypertensive agents acting via renin-angiotensin modulation [5].
Synthetic Methodologies and Chemical Properties
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7